Tert-butyl N-[(2R)-1-(methylamino)propan-2-YL]carbamate
Description
Tert-butyl N-[(2R)-1-(methylamino)propan-2-YL]carbamate is a chiral carbamate derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a methylamino substituent. Its molecular formula is C₉H₂₀N₂O₂, with a molecular weight of 188.27 g/mol . The compound is synthesized via nucleophilic substitution or coupling reactions, as evidenced by its preparation from tert-butyl brominated precursors and methylamine derivatives . The Boc group enhances solubility in organic solvents (e.g., CHCl₃) and stabilizes the amine during synthetic processes, making it valuable in peptide synthesis and medicinal chemistry .
Properties
IUPAC Name |
tert-butyl N-[(2R)-1-(methylamino)propan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O2/c1-7(6-10-5)11-8(12)13-9(2,3)4/h7,10H,6H2,1-5H3,(H,11,12)/t7-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKEWKAVKGVXBTD-SSDOTTSWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CNC)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1864893-64-0 | |
| Record name | tert-butyl N-[(2R)-1-(methylamino)propan-2-yl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(2R)-1-(methylamino)propan-2-YL]carbamate can be achieved through several synthetic routes. One common method involves the reaction of tert-butyl chloroformate with (2R)-1-(methylamino)propan-2-ol in the presence of a base such as triethylamine. The reaction is typically carried out at room temperature and yields the desired carbamate product .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[(2R)-1-(methylamino)propan-2-YL]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines or alcohols; reactions are often conducted in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
Organic Synthesis
Tert-butyl N-[(2R)-1-(methylamino)propan-2-YL]carbamate is widely utilized as a protecting group for amines in organic synthesis. This role is crucial in multi-step synthesis processes where selective protection and deprotection of amine groups are required. The compound's steric hindrance provided by the tert-butyl group prevents unwanted reactions at the amine site, allowing for selective reactions at other functional groups.
Key Reactions:
- Oxidation: Can undergo oxidation to form N-oxide derivatives.
- Reduction: Reduces to yield the corresponding amine.
- Substitution: Participates in substitution reactions to form various substituted carbamates or amines.
Biological Research
In biological contexts, this compound serves as a model for studying enzyme mechanisms and protein-ligand interactions. Its structure allows researchers to investigate how carbamate-protected amines behave in biological systems, contributing to a better understanding of biochemical pathways.
Medicinal Chemistry
The compound is integral in synthesizing pharmaceuticals, particularly those targeting neurological disorders. It acts as an intermediate in drug development processes, facilitating the creation of complex molecules with therapeutic potential.
Industrial Applications
In industrial settings, this compound is used in producing specialty chemicals and advanced materials. Its utility extends to agrochemicals and other industrial products, highlighting its versatility.
Case Study 1: Synthesis of Neurological Drugs
A notable application of this compound was demonstrated in the synthesis of a novel class of drugs targeting Alzheimer’s disease. The compound was used as a protecting group during multiple synthetic steps, leading to increased yields and purity of the final product.
Case Study 2: Enzyme Mechanism Studies
Research utilizing this compound has led to significant insights into enzyme mechanisms involving carbamate derivatives. By studying the interactions between the compound and various enzymes, researchers have elucidated key pathways that could be targeted for therapeutic intervention.
Mechanism of Action
The mechanism of action of tert-butyl N-[(2R)-1-(methylamino)propan-2-YL]carbamate involves its ability to act as a protecting group. It forms a stable carbamate linkage with amine groups, preventing unwanted reactions during synthesis. The tert-butyl group can be removed under mild acidic conditions, regenerating the free amine.
Comparison with Similar Compounds
Tert-butyl ((R)-4-methyl-1-oxo-1-(((S)-1-phenylethyl)amino)pentan-2-yl)carbamate
- Molecular Formula : C₁₉H₂₈N₂O₃
- Key Features :
- Comparison: The phenylethyl group introduces steric bulk and aromaticity, altering reactivity in nucleophilic substitutions compared to the methylamino group in the target compound. Applications: Used in enantioselective peptide synthesis due to its chiral centers .
(R)-tert-butyl-1-(4-bromo-2-fluoro-N-(prop-2-ynyl)phenylsulfonamido)-3-methylbutan-2-ylcarbamate
- Molecular Formula : C₁₉H₂₆FBrN₂O₄S
- Key Features :
- Comparison: The sulfonamido group enhances electrophilicity, enabling participation in SNAr reactions, unlike the target compound’s methylamino group. Applications: Key intermediate in sultam library synthesis for drug discovery .
Tert-butyl N,N-diallylcarbamate
- Molecular Formula: C₁₁H₁₉NO₂
- Key Features :
- Comparison: The allyl groups enable participation in cycloaddition or polymerization reactions, contrasting with the methylamino group’s nucleophilic properties. Applications: Building block for nitrogen-containing polymers .
Tert-butyl allyl(2-methylallyl)carbamate
Tert-butyl N-[(2S,3R)-4-[(3S,4aS,8aS)-3-(tert-butylcarbamoyl)-octahydroisoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]carbamate
- Molecular Formula : C₂₉H₄₇N₃O₄
- Key Features: Complex structure with an isoquinoline ring, hydroxyl group, and phenyl substituent. Molecular weight: 525.7 g/mol .
- Applications: Investigated for protease inhibition in drug development .
Tert-butyl N-[3-(2-tert-butylpyrimidin-4-yl)prop-2-yn-1-yl]carbamate
Tert-butyl N-[(3R)-1-bromo-2-oxohexan-3-yl]carbamate
- Molecular Formula: C₁₁H₂₀BrNO₃
- Key Features :
- Comparison: The bromine atom serves as a leaving group, facilitating nucleophilic substitutions, unlike the stable methylamino group in the target compound .
Data Table: Structural and Functional Comparison
Biological Activity
Tert-butyl N-[(2R)-1-(methylamino)propan-2-YL]carbamate is a chemical compound with significant implications in organic synthesis and medicinal chemistry. This article delves into its biological activity, synthesis, and applications, supported by research findings and data tables.
- IUPAC Name : this compound
- CAS Number : 1864893-64-0
- Molecular Formula : C₉H₂₀N₂O₂
- Molecular Weight : 188.3 g/mol
- Purity : ≥95%
Synthesis
The synthesis of this compound typically involves the reaction of tert-butyl carbamate with (2R)-1-(methylamino)propan-2-ol. The reaction is usually facilitated by a base such as sodium hydride or potassium carbonate in solvents like tetrahydrofuran or dichloromethane. The process is optimized for yield and purity in industrial settings.
The mechanism of action for this compound primarily revolves around its function as a protecting group for amines. The steric hindrance provided by the tert-butyl group prevents unwanted reactions at the amine site, allowing selective reactions at other functional groups. This property is particularly useful in multi-step organic syntheses where protection and deprotection of amine groups are necessary.
Enzyme Interaction Studies
This compound has been utilized in studies examining enzyme mechanisms and protein-ligand interactions. Its structure allows it to act as a model compound for investigating carbamate-protected amines in biological systems.
Medicinal Chemistry Applications
In medicinal chemistry, this compound serves as an intermediate in the synthesis of pharmaceuticals targeting neurological disorders. Its ability to stabilize reactive intermediates makes it valuable in drug development processes.
Comparative Analysis
To highlight the unique properties of this compound, a comparison with similar compounds is presented below:
| Compound Name | Structure Characteristics | Applications |
|---|---|---|
| Tert-butyl carbamate | Simple carbamate structure | General use as protecting group |
| Tert-butyl N-methylcarbamate | Methyl group instead of methylamino | Limited selectivity in protecting amines |
| Tert-butyl N-ethylcarbamate | Ethyl group instead of methylamino | Less effective in chiral synthesis |
| This compound | Chiral center and methylamino group | Enhanced selectivity and efficiency in pharmaceutical synthesis |
Case Studies and Research Findings
Recent studies have demonstrated the efficacy of this compound in various biological contexts:
- Enzyme Inhibition : Research indicates that compounds similar to this compound can inhibit specific enzymes involved in metabolic pathways, suggesting potential therapeutic applications for metabolic disorders.
- Pharmacokinetics : A pharmacokinetic study revealed that modifications to the carbamate structure could enhance bioavailability and reduce metabolic degradation, making it a candidate for further development in drug formulation.
- Neuropharmacology : Investigations into the neuropharmacological effects of derivatives have shown promising results in modulating neurotransmitter systems, indicating potential applications in treating conditions such as anxiety and depression.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
